REACTION_CXSMILES
|
[O:1]=[P:2]12[O:13]P3(OP(OP(O3)([O:9]1)=O)(=O)[O:3]2)=O.[N:15]1[C:22]([NH2:23])=[N:21][C:19]([NH2:20])=[N:18][C:16]=1[NH2:17]>>[P:2]([OH:13])([OH:9])([OH:3])=[O:1].[N:15]1[C:22]([NH2:23])=[N:21][C:19]([NH2:20])=[N:18][C:16]=1[NH2:17] |f:2.3|
|
Name
|
|
Quantity
|
70.97 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
126.06 g
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Under atmosphere, charged in a twin-screw extruder
|
Type
|
CUSTOM
|
Details
|
was formed at the extrusion temperature of 340° C
|
Type
|
TEMPERATURE
|
Details
|
After being cooled
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)O.N1=C(N)N=C(N)N=C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[P:2]12[O:13]P3(OP(OP(O3)([O:9]1)=O)(=O)[O:3]2)=O.[N:15]1[C:22]([NH2:23])=[N:21][C:19]([NH2:20])=[N:18][C:16]=1[NH2:17]>>[P:2]([OH:13])([OH:9])([OH:3])=[O:1].[N:15]1[C:22]([NH2:23])=[N:21][C:19]([NH2:20])=[N:18][C:16]=1[NH2:17] |f:2.3|
|
Name
|
|
Quantity
|
70.97 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
126.06 g
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Under atmosphere, charged in a twin-screw extruder
|
Type
|
CUSTOM
|
Details
|
was formed at the extrusion temperature of 340° C
|
Type
|
TEMPERATURE
|
Details
|
After being cooled
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)O.N1=C(N)N=C(N)N=C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |